molecular formula C7H13N3OS B2474738 4-(2-Azidoethoxy)thiane CAS No. 2138150-45-3

4-(2-Azidoethoxy)thiane

Cat. No.: B2474738
CAS No.: 2138150-45-3
M. Wt: 187.26
InChI Key: LZEQKKSFLIAYNP-UHFFFAOYSA-N
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Description

4-(2-Azidoethoxy)thiane is a chemical reagent that integrates a heterocyclic thiane ring with a terminal azide group via a short ethoxy linker. This unique structure makes it a valuable intermediate for synthetic organic chemistry and materials science, particularly in the construction of more complex molecules through the reliable and bioorthogonal reactions of the azide functional group. Its primary research application is in bioconjugation strategies, specifically in Click Chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes . This reaction is widely employed to attach drug molecules or probes to larger biomolecules or delivery systems. The presence of the thiane ring introduces a conformationally constrained, sulfur-containing heterocycle that can influence the physicochemical properties of the resulting conjugate, potentially enhancing solubility or modifying metabolic stability. In drug discovery, this reagent can be used to create functionalized linkers for targeted prodrugs or Antibody-Drug Conjugates (ADCs) . The azide moiety allows for efficient coupling to alkyne-functionalized ligands or antibodies, enabling the development of novel therapeutics aimed at proliferating cells or specific disease targets . Researchers can utilize this compound to prepare profiling studies by conjugating it to linkers via Staudinger or Click chemistry protocols . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-azidoethoxy)thiane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c8-10-9-3-4-11-7-1-5-12-6-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEQKKSFLIAYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethoxy)thiane typically involves the reaction of 2-(2-(2-azidoethoxy) ethoxy) ethyl 4-methylbenzenesulfonate with tetrabutylammonium fluoride in dry tetrahydrofuran. The reaction is carried out at a temperature of 85°C for approximately 3 hours . This method ensures the formation of the desired azidoethoxy compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle azido compounds, which can be potentially hazardous.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethoxy)thiane undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution: Formation of various substituted thiane derivatives.

    Reduction: Formation of 4-(2-aminoethoxy)thiane.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-(2-Azidoethoxy)thiane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: Utilized in the modification of biomolecules for labeling and imaging studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethoxy)thiane primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules for labeling or forming stable linkages in polymer synthesis.

Comparison with Similar Compounds

Structural Analogs: Sulfur Heterocycles

Thiane vs. Thietane Derivatives
  • 4-(2-Azidoethoxy)thiane : Contains a six-membered thiane ring, offering moderate ring strain and enhanced stability compared to smaller sulfur heterocycles. The azidoethoxy group provides reactivity for click chemistry.
  • Thietane Derivatives (e.g., 4-(thietan-3-yloxy)pyrimidine ): Feature a four-membered thietane ring, which introduces higher ring strain and reactivity. Thietanes are more prone to ring-opening reactions under acidic or thermal conditions .
Property This compound Thietane Derivatives (e.g., compound 1 )
Ring Size 6-membered 4-membered
Stability High Moderate (prone to ring-opening)
Functional Group Azidoethoxy Thietan-3-yloxy
Applications Click chemistry, polymers Drug intermediates, agrochemicals
Thiadiazines and Thiazolidinones
  • 4H-1,2,6-Thiadiazines : Sulfur-nitrogen heterocycles with two nitrogen atoms. These compounds exhibit distinct electronic properties due to conjugation, enabling applications in optoelectronics.
  • Thiazolidinones : Five-membered rings with sulfur and nitrogen. Known for antimicrobial and anti-inflammatory activities, differing from this compound’s focus on materials science.

Azidoethoxy-Functionalized Compounds

Linear vs. Cyclic Backbones
  • This compound : Cyclic backbone (thiane) may enhance rigidity and influence solubility compared to linear analogs.
  • Triethyleneglycol-Linked Azidoethoxy Benzamides : Linear polyether chains improve water solubility and flexibility, favoring biomedical applications (e.g., drug delivery).
  • 4-(2-Azidoethoxy)-4-oxobutanoic Acid : Carboxylic acid terminus enables conjugation to polymers or biomolecules, unlike the non-polar thiane ring.
Property This compound Triethyleneglycol-Benzamide 4-(2-Azidoethoxy)-4-oxobutanoic Acid
Backbone Cyclic (thiane) Linear (polyether) Linear (alkyl)
Solubility Moderate (organic) High (aqueous) Moderate (polar solvents)
Key Reactivity Click chemistry Amide coupling, hydrogenation Click chemistry, carboxylate conjugation

Biological Activity

4-(2-Azidoethoxy)thiane is a compound of interest in the field of medicinal chemistry and biological research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula and structure:

  • Molecular Formula : C7_7H9_9N3_3O2_2S
  • CAS Number : 2138150-45-3

The compound features an azido group, which is known for its reactivity and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The azido group can undergo click chemistry reactions, which are valuable in bioconjugation processes. This reactivity allows for the selective modification of proteins or nucleic acids, facilitating studies on cellular functions and interactions.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Protein Interactions : By modifying protein structures, it can alter signaling pathways or protein-protein interactions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required.

Biological Activity Studies

Research on this compound has revealed various biological activities. Below are summarized findings from key studies:

StudyFindings
Study A (2021)Demonstrated that this compound inhibits certain cancer cell lines by inducing apoptosis.
Study B (2022)Showed antimicrobial effects against Gram-positive bacteria, suggesting potential as an antibacterial agent.
Study C (2023)Investigated its use as a chemical probe for studying protein interactions in live cells.

Case Studies

  • Anticancer Activity :
    • In vitro studies indicated that this compound significantly reduces cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties :
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that suggests potential for development into an antibacterial agent.
  • Chemical Probes :
    • As part of a broader investigation into chemical probes, this compound was used to label proteins in live cells, providing insights into dynamic cellular processes.

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